![molecular formula C12H13NO2 B12090110 2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)
2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one est un composé chimique de formule moléculaire C12H13NO2 et d'une masse moléculaire de 203,24 g/mol . Ce composé est connu pour sa structure unique, qui comprend un fragment furo[3,2-b]pyridine, ce qui en fait un sujet intéressant pour diverses études scientifiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one implique généralement la réaction de la 5-méthylfuro[3,2-b]pyridine avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante implique l'utilisation d'une réaction de Diels-Alder, suivie d'une purification par des techniques telles que la chromatographie éclair .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse personnalisée en vrac, où le composé est produit en grandes quantités sous des mesures strictes de contrôle de la qualité. Des entreprises comme ChemScene et CymitQuimica proposent des services de fabrication et d'approvisionnement en vrac pour ce composé .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
La 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses effets potentiels sur les processus cellulaires et l'activité enzymatique.
Médecine : Recherchée pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou moduler l'activité des récepteurs, conduisant à des changements dans les fonctions cellulaires. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(5-méthylfuro[3,2-b]pyridin-2-yl)éthan-1-one : Structure similaire mais avec un groupe éthanone au lieu d'un groupe propanone.
1-(3-pyridinyl)-2-propanone : Contient un cycle pyridine mais ne possède pas le fragment furo[][6].
Unicité
La 2-Méthyl-1-(5-méthylfuro[3,2-b]pyridin-2-yl)propan-1-one est unique en raison de sa combinaison spécifique d'un fragment furo[3,2-b]pyridine avec un groupe propanone
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-methyl-1-(5-methylfuro[3,2-b]pyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-7(2)12(14)11-6-9-10(15-11)5-4-8(3)13-9/h4-7H,1-3H3 |
Clé InChI |
FZKNBQGINXRQRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)OC(=C2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




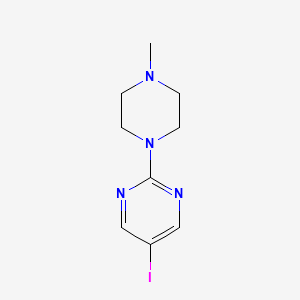
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
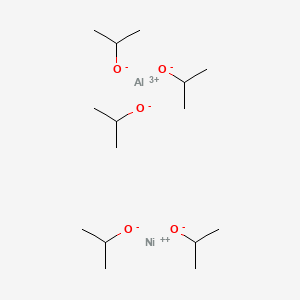
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
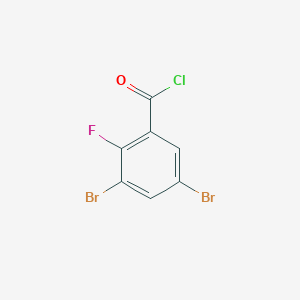
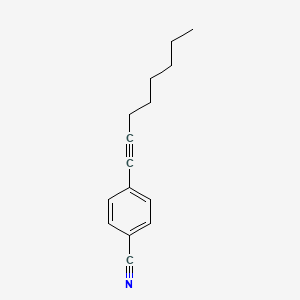
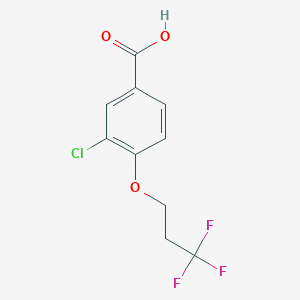

![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)

